methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by functionalization to introduce the benzamido and methoxycarbonyl groups.
Formation of Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the benzamido group is achieved through amide coupling reactions, while the methoxycarbonyl group is introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(methoxycarbonyl)phenyl)-1H-benzo[d]imidazole-5-carboxylate
- 2-Methoxy-4-(methylsulfanyl)benzoic Acid
Uniqueness
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its thieno[2,3-c]pyridine core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds and makes it a valuable target for research and development.
Biological Activity
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial and antiplasmodial activities, along with relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex thieno[2,3-c]pyridine core structure that contributes to its biological activity. The presence of various functional groups such as methoxycarbonyl and amido enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidinediones exhibit notable antibacterial properties. For instance:
- Activity Against Gram-positive Bacteria : Several studies have demonstrated that thieno[2,3-d]pyrimidinedione derivatives show potent antibacterial activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds typically range from 2 to 16 mg/L against these pathogens .
- Cytotoxicity Assessment : While exhibiting antibacterial effects, these compounds also showed low cytotoxicity against mammalian cells, with IC50 values ranging between 40 to 50 mg/L. This suggests a favorable therapeutic index .
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
Compound | MIC (mg/L) | Target Pathogen | Cytotoxicity (IC50 mg/L) |
---|---|---|---|
Thieno[2,3-d]pyrimidinedione A | 2 | MRSA | 40 |
Thieno[2,3-d]pyrimidinedione B | 8 | VRE | 45 |
Thieno[2,3-d]pyrimidinedione C | 16 | Vancomycin-intermediate S. aureus | 50 |
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium species:
- In Vitro Studies : Recent studies have highlighted that certain thieno[3,2-d]pyrimidines demonstrate moderate activity against Plasmodium falciparum with EC50 values around 5 µM. These compounds were found to be more effective against the hepatic stages of the parasite compared to the blood stages .
- Toxicity Profile : The toxicity of these compounds varies; some exhibit moderate toxicity towards HepG2 cells (human liver cancer cell line), with CC50 values ranging from 2.9 to 29 µM. This indicates a need for careful evaluation in terms of safety and efficacy for potential therapeutic use .
Table 2: Antiplasmodial Activity of Thieno[3,2-d]pyrimidine Derivatives
Compound | EC50 (µM) | Target Stage | CC50 (µM) |
---|---|---|---|
Thieno[3,2-d]pyrimidine A | 5 | Hepatic stage | 10 |
Thieno[3,2-d]pyrimidine B | 15 | Blood stage | 20 |
Thieno[3,2-d]pyrimidine C | 10 | Hepatic stage | 29 |
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study published in PMC evaluated various thieno derivatives and reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structural diversity of these compounds as a key factor in their efficacy .
- Antiplasmodial Research : Another investigation focused on the synthesis and evaluation of new thienopyrimidine derivatives for their antimalarial properties. The results suggested that modifications at specific positions of the thieno ring could enhance activity against P. falciparum while maintaining low toxicity .
Properties
IUPAC Name |
methyl 2-[(4-methoxycarbonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S.ClH/c1-12(2)23-10-9-15-16(11-23)29-19(17(15)21(26)28-4)22-18(24)13-5-7-14(8-6-13)20(25)27-3;/h5-8,12H,9-11H2,1-4H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOVFAUXONUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.